molecular formula C20H15ClN4OS B15042321 N'-[(E)-(4-chlorophenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Cat. No.: B15042321
M. Wt: 394.9 g/mol
InChI Key: XWBXIQAIDCIJIS-WSDLNYQXSA-N
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Description

N’-[(E)-(4-chlorophenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, a chlorophenyl group, and a carbohydrazide moiety

Preparation Methods

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves a multi-step process. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of acid, such as acetic acid, to facilitate the condensation reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N’-[(E)-(4-chlorophenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and can be used in the development of new materials with unique properties.

    Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its unique structure allows it to interact with specific biological targets, making it a potential candidate for drug development.

    Medicine: Research has indicated that this compound may possess therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Further studies are needed to fully understand its potential in medical applications.

    Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to particular enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular DNA or proteins could contribute to its antimicrobial or anticancer properties.

Comparison with Similar Compounds

N’-[(E)-(4-chlorophenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

    N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide: This compound has a similar pyrazole core but differs in the substituents attached to the phenyl ring.

    N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide: This compound features a hydroxyphenyl group and a methoxy-naphthyl group, providing different chemical and biological properties.

    N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide:

These comparisons highlight the uniqueness of N’-[(E)-(4-chlorophenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide in terms of its specific substituents and the resulting chemical and biological properties.

Properties

Molecular Formula

C20H15ClN4OS

Molecular Weight

394.9 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C20H15ClN4OS/c1-13-17-11-18(19(26)23-22-12-14-7-9-15(21)10-8-14)27-20(17)25(24-13)16-5-3-2-4-6-16/h2-12H,1H3,(H,23,26)/b22-12+

InChI Key

XWBXIQAIDCIJIS-WSDLNYQXSA-N

Isomeric SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N/N=C/C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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